1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one is a chemical compound categorized as an imidazolidinone. Its systematic name reflects its structure, which includes a phenyl group substituted with a methyl and an isopropyl group, along with an imidazolidinone moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and has been the subject of research in synthetic organic chemistry, particularly in the development of catalysts and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in research settings .
1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one falls under the classification of heterocyclic compounds, specifically imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and are known for their biological activity, including anti-inflammatory and anticancer properties .
The synthesis of 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one can be achieved through several methods, primarily involving the reaction of appropriate precursors such as N-allylureas with aryl or alkenyl halides via palladium-catalyzed carboamination reactions. This approach allows for the formation of C–C and C–N bonds simultaneously, leading to high diastereoselectivity .
The synthesis typically involves:
The molecular structure of 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one can be represented as follows:
This indicates that the compound consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The imidazolidinone ring contributes to its heterocyclic nature.
Key structural data include:
1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one is involved in various chemical reactions due to its functional groups. It can undergo:
The reactivity of this compound can be enhanced by modifying reaction conditions such as temperature, solvent choice, and catalyst type, allowing for selective transformations that are useful in synthesizing complex organic molecules.
The mechanism of action for 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one primarily involves its role as a catalyst in various organic transformations. For instance, in aldol reactions, it facilitates the formation of β-hydroxy carbonyl compounds by lowering the activation energy required for the reaction to proceed.
In studies involving organocatalysis, imidazolidinones have been shown to effectively activate α, β-unsaturated carbonyl compounds through HOMO-lowering mechanisms, leading to improved reaction rates and selectivity .
1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one is typically characterized by:
This compound exhibits:
Relevant data on these properties can be found in material safety data sheets (MSDS) provided by suppliers .
1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one has several applications in scientific research:
The imidazolidin-2-one heterocycle—a saturated five-membered ring featuring two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 2—serves as a privileged scaffold in drug design due to its balanced physicochemical properties and structural versatility. This core structure exhibits a planar carbonyl group capable of forming critical hydrogen bonds with biological targets, while the saturated ring system provides conformational rigidity essential for molecular recognition [3] [9]. The scaffold's hydrogen-bonding capacity (both as donor via N-H groups and acceptor via carbonyl oxygen) enables specific interactions with enzymes and receptors, contributing significantly to binding affinity and selectivity in pharmacological applications [3] [4].
Table 1: FDA-Approved Pharmaceuticals Containing Imidazolidin-2-One Scaffold
Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Target |
---|---|---|---|
Emicerfont | Corticotropin-Releasing Factor Antagonist | 1,3-Diaryl substitution | CRF₁ Receptor |
Imidapril | Antihypertensive (ACE Inhibitor) | Carboxyl-containing substituent | Angiotensin-Converting Enzyme |
Azlocillin | Antibiotic (Ureidopenicillin) | Acylated imidazolidinone | Penicillin-Binding Proteins |
Dantrolene | Skeletal Muscle Relaxant | Hydantoin derivative | Ryanodine Receptor |
Nitrofurantoin | Antibacterial | Nitrofuran-attached | Bacterial Nitroreductases |
The pharmacological significance of this scaffold is evidenced by its presence in medications spanning diverse therapeutic areas. Azlocillin, a β-lactam antibiotic, incorporates the imidazolidin-2-one moiety to enhance bacterial membrane penetration and binding affinity to penicillin-binding proteins [1] [4]. Dantrolene exploits the scaffold's conformational rigidity to modulate ryanodine receptor calcium channels in malignant hyperthermia management [3]. Recent research highlights novel antiviral applications, where imidazolidinone derivatives demonstrate potent inhibition of CCR5 receptors, crucial for HIV-1 cellular entry, with the R-enantiomer exhibiting superior pharmacokinetic profiles in preclinical models [1] [10]. The scaffold's adaptability is further demonstrated in anticancer agents, where structural modifications yield compounds with selective cytotoxicity against hepatic (HepG2) and breast cancer cell lines through mechanisms involving apoptosis induction and reactive oxygen species generation [1] [5].
The biological profile of phenyl-imidazolidinone derivatives is profoundly influenced by substitution patterns on the aromatic ring. Systematic structural comparisons reveal that electron-donating substituents (e.g., alkyl groups) at the meta and para positions enhance receptor affinity through synergistic steric and electronic effects. Specifically, the 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one motif exhibits optimized pharmacological properties due to its distinctive substitution pattern:
Figure 1: Pharmacophore Model of 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one
O ║ N1───C2 ╱ ╲ R1───N3 C4 ╲ │ C5────C6 │ │ C7 C8 ╱ ╲ ╱ CH3 C9(isoPr)
Key Features:
Regiochemical positioning significantly influences bioactivity. The 3-methyl substituent provides optimal steric bulk for occupying hydrophobic subpockets within target proteins without inducing excessive torsional strain. Comparative studies demonstrate that relocation of this methyl group to position 2 reduces receptor binding affinity by approximately 60% due to suboptimal van der Waals contacts [5] [7]. The 4-isopropyl moiety creates a pronounced hydrophobic domain that enhances membrane permeability and protein binding through entropically-driven desolvation effects. Quantitative Structure-Activity Relationship (QSAR) analyses indicate that isopropyl substitution at the para position contributes approximately 1.5 log units to binding free energy relative to unsubstituted analogs [7].
Table 2: Influence of Aryl Substituents on Pharmacological Properties
Substitution Pattern | Log P | Binding Affinity (Ki, nM) | Biological Activity |
---|---|---|---|
4-Isopropyl | 3.8 ± 0.2 | 4.8 ± 0.3 | Muscarinic M3 Antagonism |
4-Trifluoromethyl | 4.1 ± 0.3 | 32.4 ± 2.1 | Moderate M3 Antagonism |
3,5-Dimethyl | 3.2 ± 0.2 | 18.7 ± 1.5 | Antiviral Activity |
Unsubstituted Phenyl | 2.1 ± 0.1 | >1000 | Negligible Receptor Binding |
4-Nitro | 2.8 ± 0.3 | 256.3 ± 15.7 | Weak Enzyme Inhibition |
Electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the para position diminish activity despite increasing lipophilicity, suggesting that electronic compatibility with the binding site environment is more critical than hydrophobicity alone [5] [7]. Heterocyclic extensions, such as benzimidazole fusion, further modulate target selectivity but often at the expense of metabolic stability, making the 3-methyl-4-isopropyl configuration a balanced approach for optimizing drug-like properties while maintaining high receptor affinity [3] [6].
The 1,3-disubstituted imidazolidin-2-one system exhibits complex stereoelectronic behavior that profoundly influences its biological interactions. X-ray crystallographic analyses reveal that N1 and N3 substituents adopt pseudo-equatorial orientations to minimize 1,3-allylic strain, creating a characteristic "W" conformation that positions both carbonyl oxygen and C4-H bond for simultaneous target interactions [3] [9]. In 1-[3-methyl-4-(propan-2-yl)phenyl] derivatives, the aryl ring exhibits dihedral torsion angles of 45-55° relative to the imidazolidinone plane, optimizing hydrophobic contact surfaces while maintaining π-orbital communication with the carbonyl group [7].
Electronic distribution within the heterocycle is asymmetric due to the carbonyl group's polarization. Natural Bond Orbital (NBO) analyses indicate significant charge depletion at C4 (natural charge: +0.32 e) and charge concentration at the carbonyl oxygen (natural charge: -0.56 e) [9]. This polarization facilitates two key interactions:
The methyl and isopropyl substituents on the phenyl ring induce subtle electronic perturbations measurable through spectroscopic techniques. Infrared spectroscopy reveals that the carbonyl stretching frequency decreases by 12 cm⁻¹ in 3-methyl-4-isopropyl derivatives (1705 cm⁻¹) compared to unsubstituted analogs (1717 cm⁻¹), indicating enhanced resonance donation from the aryl ring through reduced bond order [5] [10]. Nuclear Magnetic Resonance studies show upfield shifting of the C4 proton signal (δ 4.35 ppm vs. 4.52 ppm in des-methyl analog), consistent with increased electron density at this position due to hyperconjugative effects from the methyl group [10].
Table 3: Conformational and Electronic Parameters of Substituted Imidazolidin-2-ones
Parameter | 1-[4-Isopropylphenyl] | 1-[3-Methyl-4-isopropylphenyl] | 1-[3-Trifluoromethylphenyl] |
---|---|---|---|
Carbonyl Stretch (cm⁻¹) | 1712 ± 2 | 1705 ± 1 | 1720 ± 2 |
N1-C2 Bond Length (Å) | 1.372 ± 0.005 | 1.378 ± 0.004 | 1.365 ± 0.006 |
C4-H Chemical Shift (δ) | 4.52 ± 0.02 | 4.35 ± 0.03 | 4.61 ± 0.02 |
Dihedral Angle (°) | 62 ± 3 | 48 ± 2 | 75 ± 4 |
Calculated Dipole (Debye) | 4.35 | 4.18 | 4.92 |
Synthetic methodologies for 1,3-disubstituted derivatives leverage these electronic characteristics. The most efficient route to 1-[3-methyl-4-(propan-2-yl)phenyl]imidazolidin-2-one employs a pseudo-multicomponent reaction strategy:
This approach achieves yields of 55-81% while benefiting from atom economy and minimal purification requirements. Statistical optimization of reaction parameters (temperature, solvent polarity, catalyst loading) has demonstrated that methanol as solvent at 40°C provides optimal balance between reaction rate (80 minutes) and yield (74%) compared to tetrahydrofuran systems requiring higher temperatures and longer reaction times [10]. The cyclization step exploits the nucleophilicity enhancement at nitrogen centers following reduction, with carbonyldiimidazole serving as a safe carbonyl source that generates only imidazole and carbon dioxide as byproducts [9] [10]. These synthetic advances underscore how understanding stereoelectronic principles enables efficient production of structurally complex pharmacophores for therapeutic development.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3